Iobenguane

Vue d'ensemble

Description

Le sulfate d'iobenguane I-123 est un composé radiopharmaceutique principalement utilisé en imagerie diagnostique. Il est particulièrement utile en scintigraphie gamma des tissus innervés de manière adrénergique, ce qui aide à détecter les phéochromocytomes métastatiques ou les neuroblastomes . De plus, il est utilisé pour évaluer l'innervation sympathique du myocarde chez les patients souffrant d'insuffisance cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sulfate d'iobenguane I-123 est synthétisé en incorporant de l'iode-123 radioactif dans la structure moléculaire de l'this compound. Le processus implique un radionucléide produit par cyclotron, l'iode-123, qui se désintègre en tellure-123 par capture électronique . La synthèse implique généralement la réaction de l'this compound avec l'iode-123 dans des conditions contrôlées afin de garantir l'incorporation correcte de l'isotope radioactif .

Méthodes de production industrielle : La production industrielle du sulfate d'this compound I-123 implique la préparation d'une solution stérile contenant du sulfate d'this compound avec une partie des molécules marquées à l'iode-123 radioactif. La solution est ensuite conditionnée dans des conteneurs à dose unique ou à doses multiples qui sont suffisamment blindés pour empêcher l'exposition aux rayonnements . Le processus de production comprend également des mesures strictes de contrôle de la qualité pour garantir la pureté radiochimique et la pureté radionucléique du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate d'iobenguane I-123 subit principalement des réactions de substitution où l'isotope iode-123 est incorporé dans la structure moléculaire de l'this compound .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du sulfate d'this compound I-123 comprennent l'this compound et l'iode-123. Les conditions réactionnelles impliquent généralement une température et un pH contrôlés pour garantir l'incorporation efficace de l'isotope radioactif .

Principaux produits formés : Le principal produit formé par la synthèse du sulfate d'this compound I-123 est le composé radiomarqué lui-même, qui est utilisé à des fins d'imagerie diagnostique .

Applications de la recherche scientifique

Le sulfate d'this compound I-123 a plusieurs applications en recherche scientifique, en particulier dans les domaines de la médecine et de la biologie. Il est utilisé en imagerie diagnostique des tissus innervés de manière adrénergique pour détecter les phéochromocytomes métastatiques ou les neuroblastomes . De plus, il est utilisé pour évaluer l'innervation sympathique du myocarde chez les patients souffrant d'insuffisance cardiaque . Le composé est également précieux dans les études de recherche impliquant l'évaluation de la fonction des nerfs adrénergiques et la distribution des récepteurs adrénergiques dans divers tissus .

Mécanisme d'action

Le sulfate d'this compound I-123 est transporté dans les terminaisons nerveuses adrénergiques via le transporteur de recapture de la noradrénaline . Une fois à l'intérieur des terminaisons nerveuses, il est rapidement éliminé de la circulation systémique et collecté dans les tissus innervés de manière adrénergique . Cela permet l'imagerie scintigraphique gamma de ces tissus et de leurs organes associés à des fins diagnostiques . Les cibles moléculaires du sulfate d'this compound I-123 comprennent les terminaisons nerveuses adrénergiques et les tissus innervés de manière adrénergique .

Applications De Recherche Scientifique

Iobenguane sulfate I-123 has several scientific research applications, particularly in the fields of medicine and biology. It is used in the diagnostic imaging of adrenergically innervated tissues to detect metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure . The compound is also valuable in research studies involving the evaluation of adrenergic nerve function and the distribution of adrenergic receptors in various tissues .

Mécanisme D'action

Iobenguane sulfate I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, it is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes . The molecular targets of this compound sulfate I-123 include adrenergic nerve terminals and adrenergically innervated tissues .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Sulfate d'iobenguane I-131

- Méta-iodo-benzyl-guanidine (MIBG)

- Guanéthidine

Comparaison : Le sulfate d'this compound I-123 est unique en son utilisation de l'iode-123 comme isotope radioactif, qui est principalement utilisé pour l'imagerie diagnostique . En revanche, le sulfate d'this compound I-131 utilise l'iode-131, qui peut être utilisé à des fins d'imagerie et thérapeutiques en raison de ses émissions d'énergie plus élevées . La méta-iodo-benzyl-guanidine (MIBG) est un autre composé similaire qui est utilisé à des fins d'imagerie et thérapeutiques, mais il peut incorporer de l'iode-123 ou de l'iode-131 . La guanéthidine, en revanche, est un composé non radioactif qui était historiquement utilisé pour le traitement de l'hypertension .

Activité Biologique

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.

Pharmacokinetics and Dosimetry

This compound's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .

Key Dosimetry Findings

| Organ | Absorbed Dose (mSv/MBq) |

|---|---|

| Urinary Bladder Wall | 0.073 |

| Intestinal Walls | 0.031–0.071 |

| Salivary Glands | 0.064 |

| Thyroid | 0.055 |

| Kidneys | 0.028 |

| Effective Dose | 0.027 |

These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .

Clinical Efficacy

This compound's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with this compound I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.

Case Study Insights

In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:

- Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.

- Serum Chromogranin A : Best response noted in 80% of patients.

These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .

Safety Profile

The safety profile of this compound has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with this compound I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .

Propriétés

Key on ui mechanism of action |

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |

|---|---|

Numéro CAS |

80663-95-2 |

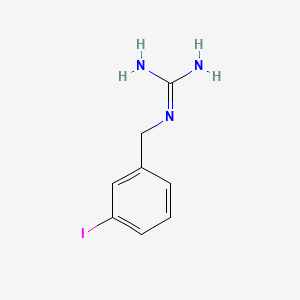

Formule moléculaire |

C16H22I2N6O4S |

Poids moléculaire |

640.3 g/mol |

Nom IUPAC |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |

Clé InChI |

XNACDNPGABUBFR-FKNPGSCZSA-N |

SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

SMILES isomérique |

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

SMILES canonique |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Apparence |

Solid powder |

Point d'ébullition |

100°C |

melting_point |

0°C |

Key on ui other cas no. |

80663-95-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].

A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].

A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.

A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].

A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].

A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.

A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].

A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].

A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].

A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].

A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].

A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].

A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].

A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].

A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].

A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.